

VUF11207 Fumarate: Application Notes and Protocols for In Vivo Research

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Compound of Interest

Compound Name: VUF11207 fumarate

Cat. No.: B2440505

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Abstract

VUF11207 fumarate is a potent and selective small molecule agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.^[1] As a specific ACKR3/CXCR7 agonist, VUF11207 does not activate G-protein signaling pathways typically associated with chemokine receptors but instead promotes the recruitment of β -arrestin. This unique mechanism of action makes it a valuable tool for investigating the physiological and pathological roles of the ACKR3/CXCR7 signaling axis. These application notes provide detailed protocols for the in vivo administration of **VUF11207 fumarate**, based on published preclinical studies, to facilitate further research into its therapeutic potential.

Chemical and Physical Properties

Property	Value
Chemical Name	N-[(2E)-3-(2-Fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide fumarate
Molecular Formula	C ₃₁ H ₃₉ FN ₂ O ₈ [1]
Molecular Weight	586.65 g/mol [1]
Appearance	Light yellow to yellow solid[1]
Purity	≥98% (HPLC)
Solubility	Soluble in DMSO (100 mg/mL)[1]
Storage	Store at 4°C, sealed and away from moisture. For long-term storage in solvent, store at -80°C (up to 6 months) or -20°C (up to 1 month).[1]

Mechanism of Action

VUF11207 is a specific agonist for the ACKR3/CXCR7 receptor. Unlike typical chemokine receptors, ACKR3 does not couple to G-proteins to initiate downstream signaling cascades. Instead, upon agonist binding, it recruits β -arrestin. This leads to receptor internalization and can modulate the cellular responses to the chemokine CXCL12 by sequestering it, thereby acting as a scavenger receptor. This targeted engagement of the β -arrestin pathway allows for the specific investigation of ACKR3-mediated cellular functions.



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VUF11207 fumarate signaling pathway.

In Vivo Dosage and Administration

The following protocol is based on a study investigating the effect of VUF11207 on lipopolysaccharide (LPS)-induced osteoclastogenesis and bone resorption in mice.[2][3][4]

Animal Model

- Species: Mouse
- Strain: C57BL/6J wild-type
- Sex: Male
- Age: 8-10 weeks
- Weight: 20-25 g

Dosage and Administration Regimen

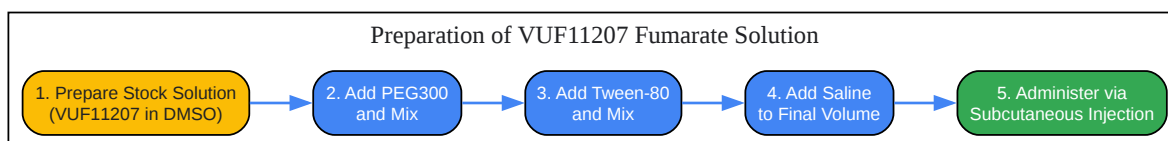
Parameter	Details
Dosage	100 µ g/day [1]
Route of Administration	Subcutaneous (s.c.) injection[1]
Frequency	Single daily injection[1]
Duration	5 consecutive days[1]
Vehicle	While the specific vehicle was not detailed in the primary study, a common formulation for subcutaneous delivery of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A suggested preparation protocol is provided below.

Preparation of VUF11207 Fumarate for Injection

This protocol is a general guideline and may require optimization based on specific experimental needs.

- Stock Solution Preparation:

- Dissolve **VUF11207 fumarate** in DMSO to create a stock solution (e.g., 20.8 mg/mL). Use sonication if necessary to ensure complete dissolution.[1]
- Working Solution Preparation (Example for a 2.08 mg/mL solution):
 - To 100 µL of the DMSO stock solution (20.8 mg/mL), add 400 µL of PEG300 and mix thoroughly.
 - Add 50 µL of Tween-80 and mix until the solution is homogeneous.
 - Add 450 µL of sterile saline to reach a final volume of 1 mL.
 - The final concentration of VUF11207 will be 2.08 mg/mL. The volume to be injected per mouse will depend on the desired dosage and the animal's weight. For a 25g mouse receiving 100 µg, the injection volume would be approximately 48 µL.



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Experimental workflow for VUF11207 administration.

Experimental Protocol: LPS-Induced Bone Resorption Model

This protocol outlines the key steps of the in vivo study that utilized **VUF11207 fumarate**. [2][3][4]

- Animal Acclimation:
 - House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

- Experimental Groups:
 - Control Group: Administered with vehicle only.
 - LPS Group: Administered with LPS and vehicle.
 - LPS + VUF11207 Group: Administered with LPS and **VUF11207 fumarate**.
- Induction of Bone Resorption:
 - Inject lipopolysaccharide (LPS) from E. coli subcutaneously over the calvariae of the mice in the LPS and LPS + VUF11207 groups daily for 5 days.
- Treatment Administration:
 - Concurrently, administer **VUF11207 fumarate** (100 μ g/day) or vehicle subcutaneously over the calvariae daily for 5 days.
- Euthanasia and Tissue Collection:
 - On day 6, euthanize the mice according to approved institutional guidelines.
 - Dissect the calvariae for histological and molecular analysis.
- Histological Analysis:
 - Fix the calvariae in 4% paraformaldehyde.
 - Decalcify in 10% EDTA.
 - Embed in paraffin and section.
 - Stain for tartrate-resistant acid phosphatase (TRAP) to identify osteoclasts.
 - Quantify the number of osteoclasts and the bone resorption area.
- Molecular Analysis:
 - Isolate RNA from the calvarial tissues.

- Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of osteoclast markers (e.g., Cathepsin K) and inflammatory cytokines (e.g., RANKL, TNF- α).

Expected Outcomes

In the described LPS-induced bone resorption model, treatment with **VUF11207 fumarate** was shown to:

- Significantly decrease the number of osteoclasts.[2]
- Reduce the area of bone resorption.[2]
- Suppress the mRNA expression of Cathepsin K, RANKL, and TNF- α . [2]

These findings suggest that **VUF11207 fumarate** can ameliorate inflammatory bone loss by modulating the CXCL12/CXCR4 axis through its specific agonistic activity on ACKR3/CXCR7. [2][3]

Conclusion

VUF11207 fumarate is a critical research tool for elucidating the roles of ACKR3/CXCR7 in various physiological and pathological processes. The provided dosage and administration protocols, derived from published in vivo studies, offer a foundation for researchers to design and execute their experiments. Careful consideration of the animal model, vehicle selection, and experimental endpoints is crucial for obtaining reliable and reproducible results. Further studies are warranted to explore the full therapeutic potential of targeting the ACKR3/CXCR7 pathway with VUF11207.

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